Hydrocortisone 17-acetate-d4
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H32O6 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
[(8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H32O6/c1-13(25)29-23(19(28)12-24)9-7-17-16-5-4-14-10-15(26)6-8-21(14,2)20(16)18(27)11-22(17,23)3/h10,16-18,20,24,27H,4-9,11-12H2,1-3H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1/i11D2,18D,20D |
InChI Key |
HDEDWNHZBWFQCB-LPXHYCATSA-N |
Isomeric SMILES |
[2H][C@]12[C@@H](CCC3=CC(=O)CC[C@@]31C)[C@@H]4CC[C@@]([C@]4(C([C@]2([2H])O)([2H])[2H])C)(C(=O)CO)OC(=O)C |
Canonical SMILES |
CC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CO |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Characterization of Hydrocortisone 17 Acetate D4
Strategies for Deuterium (B1214612) Incorporation at Specific Steroid Positions
The preparation of deuterated steroids is a multi-step process that often starts from a commercially available precursor. researchgate.netchemicalbook.com Methodologies are chosen to selectively replace hydrogen with deuterium at non-exchangeable positions to prevent loss of the isotopic label in protic solvents. sigmaaldrich.com
Hydrogen-Deuterium (H-D) exchange is a fundamental reaction for introducing deuterium into organic molecules. wikipedia.org This process involves the replacement of a covalently bonded hydrogen atom with a deuterium atom from a deuterium-rich source, such as deuterium oxide (D₂O) or deuterated solvents. acs.orgwikipedia.org The reaction can be facilitated by acid, base, or metal catalysts. wikipedia.org
In the context of steroid synthesis, base-catalyzed H-D exchange is a common strategy. For instance, in the synthesis of a related compound, cortisol-d4, the process begins with cortisone (B1669442), where the C-17 dihydroxyacetone side chain is protected. nih.gov A hydrogen-deuterium exchange is then carried out using a strong deuterated base, such as sodium deuteroxide (NaOD) in deuterated methanol (B129727) (MeOD), to introduce deuterium atoms at stable positions. nih.gov This method is effective for replacing protons on carbons adjacent to carbonyl groups. However, care must be taken as deuterium labels in base-sensitive active positions can be susceptible to exchange. sigmaaldrich.com
Reductive deuteration is a powerful method for incorporating deuterium into specific sites of a corticosteroid molecule. This technique utilizes deuterium-donating reducing agents to introduce deuterium atoms during the reduction of a functional group, typically a ketone or an alkene. researchgate.netnih.gov Common reagents for this purpose include sodium borodeuteride (NaBD₄) and lithium aluminum deuteride (B1239839) (LiAlD₄). researchgate.net
A key step in the synthesis of multiply-labeled cortisol involves the reductive deuteration of a ketone. nih.gov Following an initial H-D exchange and protection of other reactive sites, a subsequent reductive step at the C-11 carbonyl group is performed using sodium borodeuteride (NaBD₄). nih.gov This reaction specifically introduces a deuterium atom at the C-11 position. nih.gov Combining this method with H-D exchange allows for the preparation of multiply deuterated steroids with high isotopic content. nih.gov
Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis. Enzymes, as biocatalysts, can facilitate challenging transformations, such as the enantioselective installation of deuterium, under mild conditions. researchgate.net While traditional chemical synthesis is more commonly documented for compounds like Hydrocortisone (B1673445) 17-acetate-d4, enzymatic methods offer a high degree of specificity.
The biosynthesis of steroid hormones involves a cascade of enzymatic reactions. genome.jpyoutube.com For example, various hydroxylase enzymes (often from the Cytochrome P450 superfamily) and reductases act on specific positions of the steroid nucleus. youtube.com In a chemoenzymatic approach, a synthetic precursor could be subjected to an enzymatic reaction in the presence of a deuterated cofactor (like deuterated NADPH) or in a deuterated buffer (D₂O) to introduce the isotopic label with high regioselectivity. This approach leverages the inherent specificity of enzymes to label positions that might be difficult to access through purely chemical means.
Physico-Chemical Characterization of Deuterium Enrichment
Following synthesis, it is crucial to verify the isotopic purity, the degree of deuterium enrichment, and the precise location of the deuterium atoms. rsc.org This characterization is essential to confirm the structural integrity of the labeled compound and to ensure its suitability as an internal standard. rsc.orgnih.gov
Mass spectrometry (MS) is the primary technique for determining the isotopic purity of deuterated compounds. rsc.org High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC) or gas chromatography (GC), allows for the clear distinction between the unlabeled compound and its deuterated isotopologues (e.g., d1, d2, d3, d4). nih.govnih.gov
The analysis involves measuring the relative abundance of the ion signals corresponding to the different isotopologues. nih.govresearchgate.net For Hydrocortisone 17-acetate-d4, the mass spectrum would show a cluster of ions, with the most abundant peak ideally corresponding to the M+4 ion. The percentage of isotopic enrichment is calculated from the relative intensities of these peaks. rsc.org For example, a successful synthesis of cortisol-d4 yielded a product with a specific isotopic distribution, confirming the high incorporation of the label. nih.gov
| Isotopologue | Isotopic Content (%) |
|---|---|
| d3 | 21.2 |
| d4 | 78.1 |
| d5 | 0.74 |
This table illustrates the typical data obtained from mass spectrometric analysis, showing the percentage of the desired d4 isotopologue along with other minor species.
While mass spectrometry confirms the degree of deuteration, other spectroscopic methods are used to determine the exact location of the deuterium atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a definitive tool for locating deuterium atoms. rsc.org In a ¹H NMR spectrum, the incorporation of a deuterium atom at a specific position results in the disappearance or significant reduction of the corresponding proton signal. youtube.com Conversely, ²H (deuterium) NMR spectroscopy can be used to directly observe the signals from the incorporated deuterium atoms, confirming their chemical environment. dntb.gov.ua This provides unambiguous evidence of the labeling positions.
Infrared (IR) Spectroscopy: IR spectroscopy can provide evidence of deuteration by detecting the vibrational frequencies of C-D bonds. The stretching frequency of a C-D bond appears at a lower wavenumber (approx. 2100-2300 cm⁻¹) compared to a C-H bond (approx. 2800-3000 cm⁻¹). nih.gov The presence of absorption bands in this characteristic region of the IR spectrum confirms the successful incorporation of deuterium into the molecule's framework. nih.gov
Mass Spectrometry (MS/MS): Tandem mass spectrometry (MS/MS) can also help elucidate the position of the labels. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, it is possible to infer the location of the deuterium atoms. Fragments that retain the deuterium will show a corresponding mass shift, while fragments that have lost the deuterated portion of the molecule will not. nih.gov
Structural Integrity and Stability of this compound
The utility of this compound as an internal standard in quantitative analytical methods, particularly mass spectrometry, is fundamentally dependent on its structural integrity and isotopic stability. The introduction of deuterium atoms into the molecule must not compromise its chemical behavior relative to the non-labeled analyte under analytical conditions. The stability of the carbon-deuterium (C-D) bonds is paramount, ensuring that the mass difference is maintained throughout sample preparation, chromatography, and ionization, thereby guaranteeing accurate quantification.
Evaluation of Isotopic Exchange in Diverse Research Matrices
A critical aspect of stability for any deuterated standard is the potential for isotopic exchange, wherein deuterium atoms are replaced by protons (hydrogen atoms) from the surrounding medium. For this compound, the deuterium labels are placed on carbon atoms of the steroid skeleton, which are non-acidic positions. These C-D bonds are covalent and highly stable.
Research into hydrogen-deuterium (H/D) exchange reactions indicates that forcing such an exchange on a steroid backbone typically requires harsh conditions, such as high temperatures and the presence of strong acid or base catalysts. Under the typical conditions encountered in biomedical and pharmaceutical research—which involve matrices such as plasma, serum, urine, and various organic solvents at or near neutral pH—the potential for back-exchange is negligible. The stability of the label ensures that the distinct mass of the internal standard is preserved, preventing analytical inaccuracies.
The table below summarizes the expected isotopic stability of this compound in matrices commonly used in research settings.
Table 1: Isotopic Stability of this compound in Common Research Matrices
| Research Matrix | Typical pH Range | Temperature Conditions | Expected Isotopic Exchange |
|---|---|---|---|
| Human Plasma/Serum | 7.35 - 7.45 | Room Temperature / 37°C | No Significant Exchange |
| Urine | 4.5 - 8.0 | Room Temperature | No Significant Exchange |
| Methanol (LC-MS Solvent) | Neutral | Ambient | No Significant Exchange |
| Acetonitrile (LC-MS Solvent) | Neutral | Ambient | No Significant Exchange |
| Aqueous Buffer (pH 4-8) | 4.0 - 8.0 | Ambient | No Significant Exchange |
Conformational Analysis of the Deuterated Steroid Skeleton
The three-dimensional structure, or conformation, of a steroid hormone is crucial to its chemical properties and interactions in analytical systems. The hydrocortisone molecule is built upon a rigid tetracyclic skeleton composed of three six-membered rings and one five-membered ring. The fusion of these rings creates a relatively planar and inflexible core structure.
The substitution of hydrogen atoms with deuterium results in a minuscule change in bond length and vibrational energy but does not alter the fundamental geometry or electronic structure of the molecule. Therefore, the core conformation of the deuterated steroid skeleton is expected to be virtually identical to that of its non-deuterated counterpart. Advanced analytical techniques such as Infrared (IR) spectroscopy, Vibrational Circular Dichroism (VCD), and Nuclear Magnetic Resonance (NMR) spectroscopy, often paired with computational modeling, can be used to confirm the conformational similarity between isotopologues. Studies on other steroids have shown that the fundamental ring conformations (e.g., chair, half-chair, envelope) are preserved after deuteration.
The conformational integrity ensures that the deuterated standard exhibits chromatographic behavior (e.g., retention time) that is nearly identical to the native analyte, a critical requirement for a reliable internal standard.
Table 2: Comparative Conformational Features of Native and Deuterated Hydrocortisone 17-acetate
| Structural Feature | Native Hydrocortisone 17-acetate | This compound | Expected Impact of Deuteration |
|---|---|---|---|
| Ring A Conformation | Half-Chair | Half-Chair | None |
| Ring B Conformation | Chair | Chair | None |
| Ring C Conformation | Chair | Chair | None |
| Ring D Conformation | Envelope | Envelope | None |
| B/C Ring Fusion | Trans | Trans | None |
| C/D Ring Fusion | Trans | Trans | None |
Advanced Analytical Methodologies Employing Hydrocortisone 17 Acetate D4
Role as a Stable Isotope-Labeled Internal Standard in Quantitative Analysis
In quantitative bioanalysis, particularly using mass spectrometry, an internal standard is essential to correct for variations in sample processing and instrumental analysis. scispace.com A stable isotope-labeled (SIL) internal standard, such as Hydrocortisone (B1673445) 17-acetate-d4, is considered the gold standard for these applications. scispace.comnih.gov The core principle behind using a SIL internal standard is that its chemical and physical properties are nearly identical to the unlabeled analyte of interest. nih.gov This ensures that the SIL standard co-elutes chromatographically and experiences the same extraction efficiency, matrix effects (ion suppression or enhancement), and ionization response as the target analyte. waters.com
By adding a known concentration of the SIL internal standard to the sample at the beginning of the workflow, any loss of analyte during sample preparation or fluctuation in instrument signal will affect both the analyte and the standard proportionally. nih.gov The final quantification is based on the ratio of the analyte's response to the internal standard's response, which remains constant despite these variations, thereby significantly improving the accuracy and precision of the measurement. waters.com While SIL internal standards are the preferred choice, deuterium-labeled compounds can sometimes exhibit slightly different chromatographic retention times or recoveries compared to their non-deuterated counterparts, a phenomenon known as the "isotope effect". nih.govwaters.comhilarispublisher.com Careful method development is necessary to account for these potential minor differences.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique that has become the predominant analytical tool for trace analysis of steroids in biological fluids. waters.comnih.gov The use of deuterated internal standards, such as cortisol-d4 (a closely related compound), is integral to these methods for achieving reliable quantification. nih.govnih.govresearchgate.net In LC-MS/MS, the internal standard compensates for variability in liquid-liquid or solid-phase extraction steps and mitigates the impact of matrix effects, which are a significant source of imprecision. waters.comresearchgate.net The simultaneous analysis of multiple steroids in a single run is possible, with each analyte paired with a corresponding deuterated internal standard to ensure specificity and accuracy. synnovis.co.uk
A cornerstone of quantitative LC-MS/MS is the use of Multiple Reaction Monitoring (MRM). In this mode, a specific precursor ion (the ionized analyte molecule) is selected in the first quadrupole (Q1), fragmented in the collision cell, and then a specific product ion is selected in the third quadrupole (Q3) for detection. mpg.de This process provides exceptional selectivity. For Hydrocortisone (Cortisol) and its deuterated standard, specific MRM transitions must be optimized. The optimization involves infusing the standard compounds into the mass spectrometer to determine the most abundant and stable precursor and product ions. mpg.defrontiersin.org The transition for the deuterated standard will have a precursor ion with a mass-to-charge ratio (m/z) that is increased by the number of deuterium (B1214612) atoms incorporated.
Below is a table of typical MRM transitions and associated parameters for cortisol and its deuterated internal standard, which would be similar for Hydrocortisone 17-acetate-d4 after in-source loss of the acetate (B1210297) group.
| Compound | Precursor Ion (Q1 m/z) | Product Ion (Q3 m/z) | Collision Energy (V) | Reference |
|---|---|---|---|---|
| Cortisol | 363.2 | 121.0 | 26 | synnovis.co.uk |
| Cortisol-d4 (IS) | 367.2 | 121.0 | 26 | synnovis.co.uk |
| Cortisol-d4 (IS) | 367.3 | 331.3 | N/A | hplc.eu |
The efficiency of ionization is critical for sensitivity in LC-MS/MS. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the two most common ionization sources used for steroid analysis. nih.gov Optimization of source parameters is performed to maximize the generation of the desired precursor ions for both the analyte and the internal standard. nih.gov
For ESI , which is a soft ionization technique suitable for polar and thermally labile molecules, key parameters include the interface voltage, nebulizer gas flow, drying gas flow, and temperature. nih.govnih.gov The positive ion mode is generally more sensitive for corticosteroids. nih.gov
For APCI , which is better suited for less polar compounds, the critical parameters include the corona discharge current, vaporizer temperature, and sheath and auxiliary gas pressures. synnovis.co.uk APCI is often more robust and less susceptible to matrix effects than ESI for certain applications.
The table below lists typical ranges for key ESI and APCI parameters that are optimized during method development for steroid analysis.
| Ionization Source | Parameter | Typical Value/Range | Reference |
|---|---|---|---|
| ESI | Interface Voltage | 4.5 kV | nih.gov |
| Nebulizer Gas Flow | 3 L/min | nih.gov | |
| Drying Gas Flow | 15 L/min | nih.gov | |
| Heat Block Temperature | 400 °C | nih.gov | |
| APCI | Vaporizer Temperature | 400 °C | synnovis.co.uk |
| Sheath Gas Pressure | 40 Arb | synnovis.co.uk | |
| Auxiliary Gas Pressure | 10 Arb | synnovis.co.uk |
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications
Gas chromatography-mass spectrometry (GC-MS/MS) is another powerful technique for steroid analysis, valued for its high chromatographic resolution. nih.gov However, due to the low volatility and thermal instability of steroids, a derivatization step is almost always required before analysis. acs.orgresearchgate.net this compound, after appropriate derivatization, can serve as an excellent internal standard in GC-MS/MS methods. The standard is subjected to the same derivatization reaction as the analyte, correcting for inefficiencies or variations in this critical step.
In GC-MS, Electron Impact (EI) is the most common ionization technique. EI is a high-energy process that causes extensive and reproducible fragmentation of the molecule, creating a characteristic "fingerprint" mass spectrum that is useful for structural elucidation. researchgate.netnih.gov The study of fragmentation patterns is crucial for identifying unknown metabolites and developing selective GC-MS/MS methods. dntb.gov.ua
The use of deuterated steroids provides valuable insight into these fragmentation pathways. electronicsandbooks.com By comparing the mass spectra of the labeled and unlabeled compounds, analysts can determine the origin of specific fragment ions. For example, if a deuterated trimethylsilyl (B98337) ([2H9]-TMS) derivatizing agent is used, fragments containing the TMS group will be shifted by 9 mass units, allowing clear differentiation between fragmentation of the steroid core and the derivative moiety. researchgate.netdntb.gov.ua Common fragmentations for TMS-derivatized steroids include the loss of a methyl radical (CH3•) and the neutral loss of trimethylsilanol (B90980) (TMSOH). dntb.gov.ua Isotopic labeling helps to pinpoint whether the methyl radical loss occurs from the steroid's angular methyl groups or from a TMS group. dntb.gov.ua
Derivatization is a chemical modification process that transforms analytes into forms that are more suitable for GC-MS analysis. youtube.com The primary goals are to increase the volatility and thermal stability of the steroid molecules. researchgate.netyoutube.com Common strategies involve targeting active hydrogen atoms in hydroxyl and carbonyl functional groups.
Silylation: This is the most common derivatization method for steroids, replacing active hydrogens in hydroxyl groups with a trimethylsilyl (TMS) group. youtube.comnih.gov Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used, often with a catalyst like ammonium (B1175870) iodide (NH4I) and a reducing agent like dithiothreitol (B142953) (DTT) to enhance the reaction, especially for enolizable keto groups. nih.gov
Oximation: Carbonyl (keto) groups are often converted to oximes or methyloximes (MO) prior to silylation. mdpi.comgla.ac.uk This step prevents the formation of multiple enol-TMS isomers, which can complicate chromatography, and stabilizes the molecule. mdpi.com A typical procedure involves reaction with O-methylhydroxylamine hydrochloride in pyridine. mdpi.com
These derivatization strategies not only improve chromatographic behavior but also produce derivatives with characteristic and predictable fragmentation patterns in the mass spectrometer, enhancing detection sensitivity and aiding in structural confirmation. youtube.com
Ultra-Performance Liquid Chromatography (UPLC) Integration for High-Throughput Analysis
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional High-Performance Liquid Chromatography (HPLC) by utilizing columns with smaller particle sizes (typically less than 2 μm). This innovation allows for separations at higher pressures, resulting in substantially reduced analysis times and improved chromatographic resolution. The integration of UPLC with tandem mass spectrometry (MS/MS) is particularly powerful for high-throughput screening, such as in doping control, where a large number of samples must be analyzed rapidly. In one application, the analysis time for corticosteroid screening was reduced by a factor of 5.2, from 26 minutes with HPLC to just 5 minutes with UPLC, without compromising the separation of critical compounds.
In such high-throughput environments, this compound is an indispensable tool. When used as an internal standard in UPLC-MS/MS methods, it is added to samples at a known concentration before analysis. During the rapid chromatographic run, it co-elutes with the unlabeled hydrocortisone 17-acetate. The mass spectrometer can distinguish between the analyte and the deuterated standard based on their mass difference. By calculating the ratio of the analyte's response to the internal standard's response, precise quantification is achieved, correcting for any variations in injection volume or instrument response during the fast-paced analysis.
Principles of Analytical Method Development and Validation
The development and validation of an analytical method are critical steps to ensure that the method is suitable for its intended purpose. This process adheres to guidelines established by bodies like the International Conference on Harmonisation (ICH), which outline parameters such as accuracy, precision, specificity, linearity, and robustness. The use of a stable isotope-labeled internal standard like this compound is a cornerstone of developing high-quality methods, particularly for complex biological samples.
Enhancing Selectivity and Sensitivity in Complex Biological Matrices
Biological matrices such as serum, plasma, and urine are inherently complex, containing a multitude of endogenous compounds like proteins, lipids, and salts that can interfere with the accurate measurement of a target analyte. Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of these other components. The use of this compound in conjunction with UPLC-MS/MS significantly enhances selectivity. While chromatography provides physical separation, the mass spectrometer provides detection specificity based on the mass-to-charge ratio of the analyte and its fragments. Because the deuterated standard has a different mass, the detector can clearly distinguish the signal of the target analyte from that of the standard and other co-eluting matrix components. This enhanced selectivity directly contributes to improved sensitivity, allowing for the detection and quantification of very low concentrations of hydrocortisone 17-acetate.
Minimization of Matrix Effects and Ion Suppression/Enhancement
A major challenge in LC-MS analysis is the phenomenon known as the matrix effect, which encompasses ion suppression or enhancement. This occurs when co-eluting compounds from the sample matrix interfere with the ionization efficiency of the analyte in the mass spectrometer's ion source, leading to an underestimation (suppression) or overestimation (enhancement) of the analyte's concentration.
This compound is an ideal tool to combat this issue. As it is structurally and chemically almost identical to the analyte, it experiences the same degree of ion suppression or enhancement during the ionization process. By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by the matrix effect is effectively normalized. This ensures that the accuracy of the quantification is maintained even when the absolute signal intensity fluctuates due to matrix interferences.
Robustness and Reproducibility Metrics (e.g., Inter-assay and Intra-assay Variability)
A validated analytical method must be robust and reproducible. Robustness refers to the method's capacity to remain unaffected by small, deliberate variations in method parameters, while reproducibility refers to the consistency of results over time and between different analysts or laboratories. These qualities are assessed by measuring precision, often expressed as the coefficient of variation (%CV).
Intra-assay variability (or repeatability) measures the precision of results from multiple analyses of the same sample within a single analytical run.
Inter-assay variability (or intermediate precision) measures the precision of results from analyzing the same sample in different runs, on different days, or with different operators.
The consistent use of this compound helps achieve the low %CV values required for a validated method. Generally, an intra-assay %CV of less than 10% and an inter-assay %CV of less than 15% are considered acceptable. By correcting for minor variations in instrument performance or sample processing between and within runs, the internal standard ensures the method's long-term reliability.
| Quality Control Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Acceptance Criteria |
|---|---|---|---|
| Low Concentration | ≤12.9% | ≤12.9% | <15% |
| Medium Concentration | ≤12.9% | ≤12.9% | <15% |
| High Concentration | ≤12.9% | ≤12.9% | <15% |
This table is based on data for hydrocortisone analysis in mouse serum, demonstrating typical precision results achievable with robust LC-MS/MS methods that often employ labeled internal standards.
Advanced Sample Preparation Techniques Facilitated by Labeled Standards
Effective sample preparation is a critical first step in the analytical workflow, designed to remove interfering substances and concentrate the analyte of interest. The use of a labeled internal standard like this compound from the very beginning of this process is crucial for accounting for analyte losses that may occur during extraction steps.
Solid-Phase Extraction (SPE) Protocols
Solid-Phase Extraction (SPE) is a widely used sample preparation technique that separates components of a mixture according to their physical and chemical properties. It is more selective and efficient than simple liquid-liquid extraction, especially for complex samples like topical creams or biological fluids. An SPE protocol generally involves the following steps:
Conditioning: The SPE sorbent is washed with a solvent to activate it.
Loading: The sample (with the internal standard added) is passed through the sorbent. The analyte and some matrix components are retained on the sorbent.
Washing: A specific solvent is used to wash away weakly bound interferences while the analyte remains on the sorbent.
Elution: A different solvent is used to disrupt the analyte-sorbent interaction and collect the purified analyte.
By adding this compound to the sample before the SPE process, any physical loss of the target analyte during the loading, washing, or elution steps is mirrored by a proportional loss of the deuterated standard. This ensures that the ratio of the analyte to the internal standard remains constant, leading to an accurate final concentration measurement, regardless of the extraction recovery efficiency.
| Step | Procedure | Purpose |
|---|---|---|
| Sample Pre-treatment | Dilute 300 μL of human urine with 300 μL of water containing the internal standard (e.g., Cortisol-d4). | Prepare sample for loading and incorporate the internal standard. |
| Conditioning | Condition the SPE cartridge with 1 mL of Methanol (B129727). | Activate the sorbent. |
| Equilibration | Equilibrate the cartridge with 1 mL of Water. | Prepare the sorbent for the aqueous sample. |
| Loading | Load the pre-treated sample onto the cartridge. | Adsorb the analyte and internal standard onto the sorbent. |
| Washing | Wash with 1 mL of 10% Methanol in Water. | Remove polar interferences. |
| Elution | Elute with 2x 500 μL of 2% Formic Acid in Ethyl acetate/Isopropanol (85:15). | Collect the purified analyte and internal standard. |
This table illustrates a typical SPE workflow for urinary steroids, highlighting the step where a deuterated internal standard is incorporated.
Liquid-Liquid Extraction (LLE) Methodologies
Liquid-liquid extraction (LLE) is a foundational sample preparation technique used to isolate steroids from complex biological samples like plasma, serum, or urine. arborassays.comsynnovis.co.uk The primary goal of LLE is to separate the analytes of interest from interfering substances such as proteins and lipids by partitioning them between two immiscible liquid phases. arborassays.com The choice of solvent is critical and is based on the polarity of the target steroids. For corticosteroids like hydrocortisone acetate, moderately polar solvents are often employed.
In this context, this compound is introduced into the biological sample at the very beginning of the workflow. Because it is chemically identical to the non-labeled analyte, it experiences the same partitioning behavior and potential for loss during the extraction steps. By measuring the final amount of the deuterated standard, analysts can calculate the extraction recovery and accurately correct the final concentration of the endogenous Hydrocortisone 17-acetate.
A typical LLE protocol involves mixing the sample, spiked with the internal standard, with an organic solvent. nih.gov After vigorous mixing to facilitate the transfer of the analyte into the organic phase, the layers are separated by centrifugation or freezing. arborassays.com The organic layer, now containing the steroid, is removed and evaporated to dryness before the residue is reconstituted in a solvent compatible with the subsequent analytical instrumentation, such as a liquid chromatography-mass spectrometry (LC-MS) system. nih.gov
Table 1: Representative Liquid-Liquid Extraction Protocol for Steroid Analysis
| Step | Procedure | Purpose |
| 1. Spiking | Add a known amount of this compound solution to the biological sample (e.g., 200 µL plasma). nih.gov | To provide an internal standard for recovery assessment and accurate quantification. |
| 2. Extraction | Add an extraction solvent (e.g., 1 mL of a mixture like n-hexane/ethyl acetate or dichloromethane/isopropanol) to the sample. nih.govnih.gov | To transfer the analyte and internal standard from the aqueous sample matrix to the organic solvent phase. |
| 3. Mixing | Vortex the mixture vigorously for several minutes. arborassays.com | To maximize the surface area between the two phases and ensure efficient partitioning of the steroids. |
| 4. Phase Separation | Centrifuge the sample to create a distinct separation between the aqueous and organic layers. nih.gov | To cleanly separate the organic phase containing the analyte from the aqueous phase containing interferents. |
| 5. Collection | Carefully transfer the organic supernatant to a clean tube. synnovis.co.uk | To isolate the extracted analytes. |
| 6. Evaporation | Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 45°C). nih.gov | To concentrate the analyte and remove the extraction solvent. |
| 7. Reconstitution | Re-dissolve the dried extract in a specific volume of mobile phase (e.g., 80 µL of 70:30 Water:Methanol). nih.gov | To prepare the sample for injection into the analytical instrument (e.g., LC-MS/MS). |
Qualitative Analysis using High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the definitive identification and structural elucidation of compounds. Unlike nominal mass instruments, HRMS platforms like Time-of-Flight (TOF) or Orbitrap can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). nih.gov This precision allows for the determination of an ion's elemental formula, providing a high degree of confidence in its identification. nih.gov
When analyzing a sample containing Hydrocortisone 17-acetate, the presence of its deuterated internal standard, this compound, is confirmed by detecting its unique and highly accurate mass. The mass difference between the analyte and the standard corresponds precisely to the mass of the four deuterium atoms replacing four hydrogen atoms.
Furthermore, HRMS coupled with tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis. nih.gov Ions are isolated and fragmented, and the resulting product ions are also measured with high mass accuracy. The fragmentation pattern of this compound will be nearly identical to that of the unlabeled compound, but fragments containing the deuterium labels will exhibit a corresponding mass shift. nih.gov This allows analysts to confirm the identity of the analyte and can even help to pinpoint the location of the labels on the molecule. This comparative fragmentation is invaluable for distinguishing the target compound from other structurally similar molecules or background interferences. nih.gov
Table 2: Theoretical Exact Masses for HRMS Analysis
| Compound / Fragment | Ion Type | Elemental Formula | Theoretical Exact Mass (m/z) |
| Hydrocortisone 17-acetate | [M+H]⁺ | C₂₃H₃₃O₆ | 405.2272 |
| This compound | [M+H]⁺ | C₂₃H₂₉D₄O₆ | 409.2523 |
| Common Neutral Loss | [M+H-H₂O]⁺ | C₂₃H₃₁O₅ | 387.2166 |
| d4-Analog Neutral Loss | [M+H-H₂O]⁺ | C₂₃H₂₇D₄O₅ | 411.2417 |
Coupling with Ion Mobility Spectrometry (IMS) for Enhanced Separation and Identification of Steroid Isomers
The analysis of steroids is frequently complicated by the existence of numerous isomers—compounds with the same elemental formula but different structural arrangements. nih.gov These isomers often cannot be separated by chromatography or distinguished by mass spectrometry alone. bohrium.comtofwerk.com Ion Mobility Spectrometry (IMS) introduces an additional dimension of separation based on the size, shape, and charge of an ion as it travels through a gas-filled drift tube under the influence of an electric field. researchgate.net This gas-phase separation, which occurs on a millisecond timescale, can often resolve isomeric species that are indistinguishable by other means. nih.govresearchgate.net
When coupled with LC-MS, the technique becomes LC-IMS-MS, providing separation based on retention time, ion mobility (drift time or collision cross-section, CCS), and mass-to-charge ratio. fit.edu This multi-dimensional approach significantly increases peak capacity and analytical confidence. researchgate.net Steroid isomers, even those differing only in the stereochemistry of a single functional group, can exhibit different three-dimensional shapes, leading to different drift times in the IMS cell and allowing for their separation. bohrium.com
Table 3: Conceptual Separation of Steroid Isomers by LC-IMS-MS
| Compound | LC Retention Time (min) | Ion Mobility Drift Time (ms) | Precursor Ion (m/z) | Identification Status |
| Isomer A | 5.2 | 25.4 | 405.2272 | Resolved by IMS |
| Isomer B | 5.2 | 26.1 | 405.2272 | Resolved by IMS |
| Hydrocortisone 17-acetate | 5.2 | 25.8 | 405.2272 | Identified Analyte |
| This compound | 5.2 | 25.8 | 409.2523 | Internal Standard |
Applications in Pharmacokinetic and Metabolic Research Non Clinical Emphasis
Elucidation of Hydrocortisone (B1673445) 17-acetate Metabolism Pathways
The use of deuterated standards is fundamental in mapping the biotransformation of corticosteroid esters. By acting as an internal standard in analytical methodologies, Hydrocortisone 17-acetate-d4 allows for the accurate tracing and quantification of metabolic products in various experimental systems.
In vitro systems are essential for studying drug metabolism in a controlled environment, mimicking physiological conditions. Studies utilizing three-dimensional (3D) human liver bioreactors with hepatocyte and Kupffer cell co-cultures have successfully characterized the metabolic profile of hydrocortisone. nih.govnih.gov In such experiments, this compound is used as an internal standard for sensitive liquid chromatography-mass spectrometry (LC-MS) methods to precisely quantify the disappearance of the parent drug and the appearance of its metabolites.
In a representative 3D bioreactor system, hydrocortisone undergoes both Phase I and Phase II metabolism. nih.gov Phase I reactions, which involve oxidation and reduction, lead to the formation of metabolites such as tetrahydrocortisone and dihydrocortisol. nih.govnih.gov These reactions are followed by more extensive Phase II conjugation reactions, primarily glucuronidation, which increases the water solubility of the metabolites to facilitate their excretion. nih.govpharmacy180.com The major Phase II metabolites identified are glucuronides of tetrahydrocortisol and tetrahydrocortisone. nih.govnih.gov
Research in these systems has shown that after a 48-hour period, a significant portion of hydrocortisone is metabolized, with Phase II metabolites accounting for a much larger fraction of the biotransformation than Phase I metabolites. nih.govnih.gov The use of deuterated standards like this compound is critical for the accuracy of these quantitative findings, overcoming variations in sample extraction and instrument response.
Table 1: Hydrocortisone Metabolites Identified in a 3D Human Liver Bioreactor System
| Metabolic Phase | Metabolite Name |
|---|---|
| Phase I | Tetrahydrocortisone |
| Phase I | Dihydrocortisol |
| Phase II | Tetrahydrocortisol glucuronide |
This table is based on data from studies on hydrocortisone metabolism in advanced in vitro models. nih.govnih.gov
The enzymatic landscape governing corticosteroid metabolism is complex, with specific enzymes playing pivotal roles. The interconversion of active cortisol (hydrocortisone) and its inactive form, cortisone (B1669442), is a critical control point in glucocorticoid action and is catalyzed by isozymes of 11β-hydroxysteroid dehydrogenase (11β-HSD). nih.govbioscientifica.comoup.com Specifically, 11β-HSD1 predominantly functions as a reductase, converting cortisone to cortisol, while 11β-HSD2 is a unidirectional dehydrogenase that inactivates cortisol by converting it to cortisone. nih.govresearchgate.net
Hydrocortisone 17-acetate must first be hydrolyzed to hydrocortisone to become active and subsequently metabolized by these enzymes. medicaljournals.se The study of these enzymatic conversions benefits significantly from the use of deuterated substrates. This compound can be used in enzyme kinetic assays with recombinant enzymes or cellular fractions (like liver microsomes) to precisely measure the rates of conversion. nih.gov This helps in determining kinetic parameters (Km, Vmax) and understanding the efficiency of these enzymes.
The substitution of hydrogen with deuterium (B1214612) can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). scilit.com This occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break. In drug metabolism, many Phase I reactions, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of a C-H bond.
By strategically placing deuterium atoms at sites of metabolism on the Hydrocortisone 17-acetate molecule, researchers can probe the mechanisms of its biotransformation. If a particular metabolic reaction is slowed down by the presence of deuterium (a primary KIE), it provides strong evidence that the cleavage of that specific C-H bond is a rate-determining step in the metabolic pathway. scilit.com This application of deuterated analogs allows for a sophisticated investigation into enzymatic mechanisms and the identification of metabolically labile positions on the steroid structure, which is critical information for designing new drug candidates with potentially improved pharmacokinetic properties.
Pharmacokinetic Modeling and Disposition Studies in Experimental Models
Pharmacokinetic studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a compound. This compound is an essential tool for these studies, providing the high level of analytical precision required for robust pharmacokinetic modeling.
In non-clinical studies, animal models such as rats and mice are used to understand how a drug is absorbed into the bloodstream and distributed to various tissues. To assess these parameters for Hydrocortisone 17-acetate, a common experimental design involves administering the non-labeled compound and using this compound as an internal standard for the bioanalytical method.
After administration, blood and tissue samples are collected at various time points. The concentration of the parent drug and its metabolites is then quantified using LC-MS/MS. The precise quantification afforded by the stable isotope-labeled internal standard allows for the construction of accurate concentration-time curves. From these curves, key pharmacokinetic parameters related to absorption (e.g., bioavailability, Cmax, Tmax) and distribution (e.g., volume of distribution) can be calculated. This data is vital for predicting the compound's behavior in humans and for building comprehensive pharmacokinetic models. drugbank.com
The rate at which a drug is removed from the body is known as its clearance rate. This can be investigated using sophisticated ex vivo and in vitro models that simulate the function of metabolic organs like the liver. nih.gov Perfused three-dimensional human liver bioreactors have emerged as powerful tools for this purpose, offering a physiologically relevant environment for studying drug metabolism and clearance over extended periods. nih.govmdpi.com
In a study using such a bioreactor, the clearance of hydrocortisone was shown to follow first-order kinetics. nih.govnih.gov Over a 48-hour period, the concentration of hydrocortisone decreased from 100 nM to approximately 30 nM. nih.gov The use of this compound as an internal standard in the analytical workflow would be crucial for obtaining the precise measurements needed to calculate these parameters accurately. The intrinsic clearance values obtained from these in vitro systems can be correlated with human in vivo data, demonstrating their predictive power in preclinical drug development. nih.govnih.gov
Table 2: Pharmacokinetic Parameters of Hydrocortisone in a Perfused 3D Human Liver Bioreactor
| Parameter | Value | Unit |
|---|---|---|
| Half-life (t1/2) | 23.03 | hours |
| Elimination Rate Constant (kel) | 0.03 | hour-1 |
| Clearance (CL) | 6.6 x 10-5 | L/hour |
This table presents pharmacokinetic data for hydrocortisone determined in an advanced in vitro human liver model, highlighting the quantitative capabilities of such systems. nih.govnih.gov
Characterization of Excretion Pathways and Metabolite Elimination in Animal Studies
In non-clinical research, understanding how a compound is metabolized and eliminated from the body is fundamental. This compound is an effective tracer for delineating the metabolic fate and excretion routes of hydrocortisone acetate (B1210297) in various animal models. Following administration, the deuterated compound undergoes enzymatic biotransformation, mirroring the pathways of the unlabeled drug.
The primary routes of metabolism for corticosteroids like hydrocortisone involve reduction and conjugation reactions predominantly in the liver, followed by excretion via urine and bile. In animal studies, the use of a deuterated tracer allows for the unambiguous identification of metabolites derived from the administered compound, separating them from the endogenous steroid pool.
Key metabolic transformations include:
Phase I Metabolism: This involves enzymatic reactions that modify the core steroid structure. For hydrocortisone, this includes the reduction of the A-ring to produce dihydrocortisol and subsequently tetrahydrocortisol (THF) and allo-tetrahydrocortisol (aTHF). Another key pathway is the oxidation of the 11-hydroxyl group to form cortisone, which is then similarly reduced to tetrahydrocortisone (THE). When this compound is used, these metabolites retain the deuterium label, facilitating their detection.
Phase II Metabolism: Following Phase I reactions, the metabolites are typically conjugated with glucuronic acid to increase their water solubility and facilitate excretion. These glucuronide conjugates represent the major form in which hydrocortisone metabolites are eliminated in urine.
Animal studies focusing on corticosteroid excretion have demonstrated that the primary route of elimination is renal (urine), with a smaller fraction excreted via the biliary system into the feces nih.gov. The specific ratios can vary between species. For instance, studies in cats have shown a predominance of biliary excretion for corticosteroids nih.gov, while other models may show higher urinary output. By analyzing urine and bile collected over time from animals administered this compound, researchers can quantify the rate and extent of elimination through each pathway and construct a comprehensive metabolic profile.
The table below outlines the key deuterated metabolites that would be identified and quantified in the urine and bile of animal models during such investigations.
| Metabolite Class | Specific Deuterated Metabolite | Typical Excretion Route |
|---|---|---|
| Phase I Metabolites | Dihydrocortisol-d4 | Urine/Bile (as conjugate) |
| Phase I Metabolites | Tetrahydrocortisol-d4 (THF-d4) | Urine/Bile (as conjugate) |
| Phase I Metabolites | allo-Tetrahydrocortisol-d4 (aTHF-d4) | Urine/Bile (as conjugate) |
| Phase I Metabolites | Cortisone-d4 | Urine/Bile (as conjugate) |
| Phase I Metabolites | Tetrahydrocortisone-d4 (THE-d4) | Urine/Bile (as conjugate) |
| Phase II Conjugates | Tetrahydrocortisol-d4-glucuronide | Urine |
| Phase II Conjugates | Tetrahydrocortisone-d4-glucuronide | Urine |
Bioavailability Investigations utilizing Stable Isotope Co-administration Techniques (Conceptual Application)
Absolute bioavailability is a critical pharmacokinetic parameter that measures the fraction of an administered drug that reaches systemic circulation unchanged. The gold standard for determining this is to compare the plasma concentration-time curve after extravascular (e.g., oral) administration with that after intravenous (IV) administration. However, conventional crossover studies, where the two routes are administered on separate occasions, can be confounded by high intra-subject variability.
A more precise and efficient method is the stable isotope co-administration technique, for which this compound is ideally suited. This approach, often referred to as a "simultaneous intravenous and oral" or "cassette" study, provides a more robust assessment of bioavailability by eliminating inter-occasion variability.
The conceptual design of such a non-clinical study in an animal model would be as follows:
A single subject (or group of subjects) is simultaneously administered two formulations of the drug: the unlabeled Hydrocortisone 17-acetate orally and a precisely known, smaller dose of this compound intravenously.
Serial blood samples are collected over a defined period.
Plasma concentrations of both the labeled (d4) and unlabeled (d0) forms of hydrocortisone acetate (and its active metabolite, hydrocortisone) are measured using a sensitive and specific analytical method like Liquid Chromatography-Mass Spectrometry (LC-MS).
The Area Under the Curve (AUC) is calculated for both the d4-labeled drug (representing the 100% bioavailable IV dose) and the d0-unlabeled drug (representing the orally administered dose).
The absolute bioavailability (F) is then calculated using the ratio of the dose-normalized AUCs:
F (%) = (AUCoral, d0 / Doseoral, d0) / (AUCIV, d4 / DoseIV, d4) x 100
The key advantage of this method is that both the test (oral) and reference (IV) doses are subjected to the exact same physiological conditions (distribution, metabolism, and elimination) within the same animal at the same time. This significantly reduces variability and allows for a more accurate determination of bioavailability with fewer subjects.
The following table illustrates the type of conceptual data that would be generated from such a study in a representative animal subject.
| Parameter | Oral (d0) Unlabeled | Intravenous (d4) Labeled |
|---|---|---|
| Dose Administered | 10 mg | 1 mg |
| AUC (ng·h/mL) | 850 | 90 |
| Dose-Normalized AUC | 85 | 90 |
| Absolute Bioavailability (F) | (85 / 90) x 100 = 94.4% |
This technique provides a powerful and elegant solution for obtaining precise bioavailability data in non-clinical species, forming a critical part of the drug development process. The use of stable isotope-labeled compounds like this compound is central to the success of these advanced pharmacokinetic study designs nih.gov.
Mechanistic and Preclinical Biological Investigations
Contribution to Steroidogenesis Pathway Elucidation
The biosynthesis of steroid hormones, or steroidogenesis, involves a series of enzymatic conversions of cholesterol into biologically active steroids. Understanding these pathways is fundamental to endocrinology. Deuterium-labeled steroids, such as Hydrocortisone (B1673445) 17-acetate-d4, are invaluable in these investigations, not as metabolic tracers themselves, but as internal standards for precise quantification of the pathway's intermediates and products.
The elucidation of steroidogenic pathways relies on accurately measuring the conversion of precursor molecules to their subsequent products. While radiolabeled tracers have historically been used, stable isotope-labeled compounds combined with liquid chromatography-tandem mass spectrometry (LC-MS/MS) have become the gold standard for their safety and analytical precision.
In this context, Hydrocortisone 17-acetate-d4 is primarily used as an internal standard. When studying the conversion of precursors like 17-hydroxyprogesterone to 11-deoxycortisol and subsequently to cortisol, a known amount of a deuterated standard, such as cortisol-d4, is added to the biological sample (e.g., cell lysate, plasma). synnovis.co.uk This allows for the precise quantification of the endogenously produced, non-labeled steroids. The deuterated standard co-elutes with the analyte but is distinguished by its higher mass in the mass spectrometer. This method corrects for any loss of analyte during sample preparation and analysis, ensuring high accuracy. nih.govnih.gov By accurately quantifying the concentrations of various steroids at different time points or under different experimental conditions, researchers can map the flow of metabolites through the steroidogenic cascade and establish precursor-product relationships with high confidence.
The regulation of steroidogenesis is controlled by the activity of specific enzymes, primarily belonging to the cytochrome P450 superfamily. Investigating the kinetics and regulation of these enzymes is crucial for understanding both normal physiology and endocrine disorders.
This compound plays a supportive but critical role in these studies. For instance, to determine the activity of an enzyme like 11β-hydroxylase (CYP11B1), which converts 11-deoxycortisol to cortisol, steroidogenic cells or tissues are incubated with a substrate. By adding a deuterated standard like cortisol-d4 to the sample before extraction and analysis, the amount of cortisol produced can be quantified with great accuracy. synnovis.co.uk This allows researchers to study how enzyme activity is affected by various factors, such as signaling molecules (e.g., ACTH), inhibitors, or genetic mutations. The use of deuterated internal standards is essential for obtaining reliable quantitative data on enzyme function in complex biological matrices. nih.gov
Glucocorticoid Receptor Binding and Cellular Signaling Studies
Hydrocortisone exerts its biological effects by binding to the glucocorticoid receptor (GR), a ligand-activated transcription factor that regulates gene expression. mdpi.com Studies on receptor binding and subsequent cellular events are key to understanding its mechanism of action.
Competitive binding assays are widely used to determine the binding affinity of a ligand for its receptor. These assays typically involve incubating the receptor with a labeled ligand and varying concentrations of an unlabeled competitor. The standard method for GR binding assays uses radiolabeled glucocorticoids, such as [3H]dexamethasone or [3H]hydrocortisone, as the labeled ligand. nih.gov
Deuterium-labeled compounds like this compound are not typically used as the primary labeled tracer in these assays because deuterium (B1214612) is a stable isotope and does not emit a signal that can be easily measured for binding quantification in the same way as a radioisotope. However, in specialized assay formats that use LC-MS/MS to quantify the amount of bound or unbound ligand, this compound would be an indispensable internal standard for the accurate measurement of the unlabeled hydrocortisone 17-acetate being tested.
Table 1: Comparison of Ligand Types in Receptor Binding Assays
| Ligand Type | Primary Use in Binding Assays | Detection Method | Role of this compound |
| Radiolabeled | Primary labeled ligand | Scintillation counting | Not directly applicable |
| Fluorescently Labeled | Primary labeled ligand | Fluorescence polarization/microscopy | Not directly applicable |
| Unlabeled (Test Compound) | Competitive ligand | Indirectly measured by displacement of labeled ligand | Internal standard for quantification if LC-MS/MS is used |
| Deuterium-Labeled | Not used as primary labeled ligand | Mass Spectrometry | Internal standard for quantification |
Tracking the movement and localization of glucocorticoids within a cell is important for understanding their journey to the nuclear glucocorticoid receptor. This is typically accomplished using imaging techniques. For such studies, ligands are usually tagged with a fluorescent molecule or a probe visible by electron microscopy, such as colloidal gold. nih.gov
Deuterium labeling does not lend itself to direct visualization by common imaging modalities like fluorescence or confocal microscopy. Therefore, this compound is not used for real-time tracking of intracellular dynamics. Its utility in this area is again analytical. Researchers can fractionate cells into different compartments (e.g., cytoplasm, nucleus, mitochondria) and then use LC-MS/MS with this compound as an internal standard to quantify the concentration of the unlabeled drug in each fraction. This provides quantitative data on the subcellular distribution of the compound at specific time points. axt.com.au
Stability and Degradation Studies in Biological Milieu
The stability of a compound in a biological environment is a critical factor influencing its therapeutic effect and duration of action. Steroids can be metabolized or degraded in biological matrices such as plasma, serum, or cell culture media.
In studies designed to assess the stability of hydrocortisone or its esters, this compound is an essential tool. To measure the degradation of the parent compound over time, samples are collected at various intervals and analyzed. Adding a known quantity of this compound at the beginning of the sample workup allows for precise quantification of the remaining unlabeled compound. nih.gov This approach corrects for variability in extraction efficiency and instrument response, which is crucial for obtaining reliable degradation kinetics. Studies have shown that the stability of steroids like cortisol can vary significantly depending on storage temperature and the biological matrix. nih.goveurospe.org For instance, cortisol is generally stable for extended periods when stored at -20°C, but its stability decreases at higher temperatures. nih.gov The use of a deuterated internal standard ensures that the measured decline in concentration is due to actual degradation rather than analytical error.
Table 2: Stability of Cortisol in Dried Blood Spots (DBS) at Various Temperatures
| Storage Temperature | Stability Timeframe |
| -20°C | Up to 6 months |
| 4°C | Up to 6 months |
| Room Temperature | Up to 3 months |
| 37°C | Up to 7 days |
Data inferred from studies on cortisol stability where deuterated standards are used for quantification. nih.goveurospe.org
Hydrolysis of the Acetate (B1210297) Moiety in Biological Fluids
The ester linkage at the C17 position of corticosteroids is susceptible to enzymatic hydrolysis by esterases present in various biological fluids and tissues. This biotransformation is a critical step in the activation or deactivation of the steroid. Although direct quantitative data on the hydrolysis of Hydrocortisone 17-acetate is limited, research on similar hydrocortisone esters provides valuable information on the expected metabolic fate.
One such study investigated the hydrolysis of hydrocortisone 17-butyrate 21-propionate in cultures of human keratinocytes. The findings from this research offer a model for understanding how the ester moieties of corticosteroids are cleaved in a biological environment. In this study, the hydrolysis of the ester at the 21-position was observed to occur rapidly, followed by the slower hydrolysis of the 17-position ester.
The table below presents data from the in vitro incubation of hydrocortisone 17-butyrate 21-propionate with cultured human keratinocytes, demonstrating the progressive hydrolysis of the ester groups over time. This data suggests that the 17-acetate group of this compound would also be subject to enzymatic cleavage, releasing hydrocortisone-d4. The rate of this hydrolysis in various biological fluids such as plasma, synovial fluid, or tissue homogenates would be dependent on the concentration and activity of local esterases.
| Time (hours) | Hydrocortisone 17-butyrate 21-propionate (nmol/mL) | Hydrocortisone 17-butyrate (nmol/mL) | Hydrocortisone 21-propionate (nmol/mL) | Hydrocortisone (nmol/mL) |
|---|---|---|---|---|
| 1 | 8.692 | 1.308 | Not Detected | Not Detected |
| 6 | 1.895 | 7.895 | 0.210 | Not Detected |
Data adapted from a study on the hydrolysis of hydrocortisone 17-butyrate 21-propionate in cultured human keratinocytes.
Evaluation of Deuterium Retention in Long-Term Biological Incubations
Deuterium-labeled compounds are frequently used in metabolic studies as internal standards or tracers. A critical aspect of their use is the stability of the deuterium label, as its loss can lead to inaccurate quantification and misinterpretation of results. The stability of a deuterium label is highly dependent on its position within the molecule and the chemical environment to which it is exposed.
For this compound, the "d4" designation indicates that four hydrogen atoms have been replaced by deuterium. The specific positions of these deuterium atoms are crucial for their stability. In the context of steroid chemistry, deuterium atoms placed on carbon atoms that are not adjacent to acidic protons or involved in enzymatic reactions that proceed through mechanisms involving proton abstraction are generally considered stable. For instance, the synthesis of cortisol-d4 with deuterium atoms at the chemically stable positions of 9, 11, 12, and 12 has been reported, highlighting the importance of label placement.
In long-term biological incubations, such as with liver microsomes or in plasma, the primary concern for the loss of deuterium from a steroid backbone would be through enzymatic processes or pH-mediated exchange. Deuterium atoms on carbon atoms that are not enzymatically hydroxylated or otherwise modified are expected to remain intact. The C17 position and the acetate group of Hydrocortisone 17-acetate are sites of metabolic activity (hydrolysis), but the cleavage of the ester bond itself does not necessarily lead to the loss of deuterium from the steroid core.
While specific long-term incubation studies on this compound are not available, the general principles of deuterated compound stability suggest that if the deuterium labels are positioned on the steroid's core structure away from sites of major metabolic modification (other than the intended hydrolysis of the acetate), they would be expected to be retained.
Future Research Directions and Unaddressed Avenues
Development of Novel Deuterated Analogs with Modified Labeling Positions
The strategic placement of deuterium (B1214612) atoms within a molecule can significantly influence its utility in metabolic studies and as an internal standard. The synthesis of novel deuterated analogs of hydrocortisone (B1673445) 17-acetate with modified labeling positions represents a promising area of investigation. Current methodologies for deuterium labeling of steroids, such as base-catalyzed exchange reactions and reductive deuteration, provide a foundation for creating a diverse library of these compounds. nih.gov
Future research will likely focus on synthesizing analogs with deuterium labels at various positions on the steroid backbone. For instance, labeling at sites prone to metabolic modification can help in elucidating specific metabolic pathways. A simple method has been described for the preparation of [6,7,7(-2)H3] sterols and steroids, starting from a Δ(5)-sterol or steroid. nih.gov This involves the preparation of the 6-oxo-3α,5α-cyclosteroid, followed by a base exchange in the presence of deuterium oxide to introduce two deuterium atoms at the C-7 position, and a subsequent reduction to introduce a third deuterium atom at C-6. nih.gov Another approach has been successful in synthesizing [6,7-2H]cortisone from cortisone (B1669442) acetate (B1210297) through a Δ(4,6)-dieneone intermediate. nih.gov
The development of a panel of deuterated hydrocortisone 17-acetate analogs would offer a versatile toolkit for researchers. These analogs could be used to investigate the kinetic isotope effect, providing insights into reaction mechanisms of steroid-metabolizing enzymes.
Table 1: Potential Novel Deuterated Analogs of Hydrocortisone 17-acetate and Their Research Applications
| Deuterated Analog | Potential Labeling Position(s) | Potential Research Application |
| Hydrocortisone 17-acetate-d2 | C6, C7 | Elucidation of A-ring metabolism. |
| Hydrocortisone 17-acetate-d3 | C1, C2 | Investigation of corticosteroid activation/inactivation pathways. |
| Hydrocortisone 17-acetate-d5 | Side chain (C20, C21) | Studying the impact of side-chain cleavage. |
| Hydrocortisone 17-acetate-d7 | Multiple ring positions | Advanced internal standard for complex metabolic studies. |
Integration of Hydrocortisone 17-acetate-d4 Analysis with Multi-Omics Approaches (e.g., Steroidomics)
Steroidomics, the comprehensive analysis of steroids and their metabolites, is a powerful tool for understanding endocrine function and dysfunction. nih.govmdpi.com The integration of this compound as an internal standard is fundamental to achieving accurate and reproducible quantitative steroid profiling. nih.govsigmaaldrich.com Future research will focus on leveraging this capability within broader multi-omics frameworks, combining steroidomics with genomics, transcriptomics, and proteomics to provide a holistic view of steroid-related physiological and pathological processes. mdpi.com
A novel steroidomics strategy based on multifunctional isotopic standards has been proposed to improve the accuracy of quantitative analysis, particularly in the context of cancer biomarker discovery. nih.govresearchgate.net In such integrated approaches, this compound would not only serve as a quantifier for its non-labeled counterpart but also as a reference point to normalize data across different omics platforms. This is crucial for building robust models that can identify novel biomarkers and therapeutic targets.
The use of isotopically labeled standards is essential for overcoming matrix effects and ensuring the reliability of quantification in complex biological samples. clearsynth.comlcms.cz By incorporating this compound into multi-omics workflows, researchers can enhance the quality of their data, leading to more significant biological insights.
Advancements in Micro- and Nanofluidic Platforms for Deuterated Steroid Analysis
The analysis of steroid hormones is progressively moving towards miniaturized platforms that offer advantages such as reduced sample volume, lower reagent consumption, and faster analysis times. nih.govcytofluidix.com Microfluidic and nanofluidic devices are at the forefront of this evolution. nih.gov Future research will focus on the development of these platforms specifically for the analysis of deuterated steroids like this compound.
Microfluidic devices coupled with mass spectrometry (microfluidics-MS) have already demonstrated their potential for the multiplexed analysis of steroid hormones in human serum. nih.gov The use of microfluidics can significantly reduce chromatographic flow rates, leading to a substantial decrease in solvent consumption. nih.gov Adapting these platforms for the specific requirements of deuterated steroid analysis will involve optimizing chip design, surface chemistry, and integration with sensitive detection methods. Digital microfluidics, which allows for the precise manipulation of discrete droplets, is another promising avenue for the analysis of small sample volumes, such as those obtained from core-needle biopsies. cytofluidix.commitacs.ca
Nanofluidic platforms offer even greater potential for sensitivity and control at the molecular level. These platforms could enable the development of highly sensitive biosensors for the real-time monitoring of deuterated steroid levels in therapeutic drug monitoring. frontiersin.org Research is ongoing to develop wearable and nanoparticle-enhanced biosensors for continuous steroid monitoring in interstitial fluid, which could revolutionize the management of adrenal disorders. clinicaltrials.gov
Table 2: Comparison of Analytical Platforms for Deuterated Steroid Analysis
| Platform | Sample Volume | Throughput | Key Advantages |
| Conventional LC-MS/MS | Microliters | Moderate | Well-established, robust. |
| Microfluidics-MS | Nanoliters to Microliters | High | Reduced sample/reagent consumption, faster analysis. nih.gov |
| Digital Microfluidics | Picoliters to Nanoliters | High | Precise sample manipulation, suitable for very small samples. cytofluidix.com |
| Nanofluidic Biosensors | Nanoliters to Picoliters | Very High | Potential for real-time, continuous monitoring. clinicaltrials.gov |
Application in High-Throughput Screening for Modulators of Steroid Metabolism
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries for their effects on biological targets. The application of this compound as an internal standard in HTS assays for modulators of steroid metabolism is a significant future direction. Accurate quantification is critical in these screens to identify compounds that inhibit or induce key enzymes in the steroidogenic pathway, such as Cytochrome P450 3A4 (CYP3A4). nih.gov
In HTS workflows, automated sample preparation is often coupled with rapid analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.com The inclusion of a deuterated internal standard such as this compound is essential to correct for variability introduced during sample processing and analysis, thereby increasing the reliability of hit identification. texilajournal.com
Future research will involve the development and validation of HTS assays that utilize this compound to screen for compounds that modulate the metabolism of hydrocortisone and other corticosteroids. This could lead to the discovery of new drugs for treating endocrine disorders or for mitigating drug-drug interactions involving steroid metabolism. The development of in vitro methodologies for predicting the metabolic pathways of new anabolic steroids is an area where such screening approaches would be highly valuable. dshs-koeln.de
Q & A
Q. What analytical methodologies are recommended for quantifying Hydrocortisone 17-acetate-d4 in topical formulations, and how do deuterated analogs improve accuracy?
Methodological Answer: Reversed-phase HPLC-UV coupled with solid-phase extraction (SPE) is widely used. Deuterated analogs like this compound act as internal standards to correct matrix effects. For example, Discovery DSC-Si SPE cartridges isolate hydrocortisone from creams, with chromatographic separation optimized using C18 columns and mobile phases tailored for corticosteroids. Deuterated standards mitigate signal suppression/enhancement, ensuring precision . Calibration curves validated for linearity (R² >0.99) and accuracy (85–115%) are critical .
Q. How is this compound utilized as a certified reference material (CRM) in pharmacokinetic studies?
Methodological Answer: As a CRM, it ensures method traceability and accuracy. Researchers must verify its isotopic purity (>99%) and stability under analytical conditions (e.g., LC-MS/MS). Cross-validation against non-deuterated hydrocortisone confirms absence of matrix interference. Storage at -20°C in inert solvents prevents degradation, with periodic re-analysis to confirm stability .
Q. What chromatographic conditions resolve co-elution challenges between this compound and endogenous corticosteroids?
Methodological Answer: Optimize mobile phase composition (e.g., acetonitrile:water gradients with 0.1% formic acid) and column temperature. For instance, a 3.5-minute runtime on a C18 column (2.1 × 50 mm, 2.6 µm) achieves baseline separation, as demonstrated in stress-testing studies . Adjusting collision energy (CE%) in MS/MS further distinguishes deuterated ions (e.g., m/z 413 → 316) from native analogs .
Advanced Research Questions
Q. How can fractional factorial design (DoE) optimize excipient compatibility studies for this compound in formulation development?
Methodological Answer: A fractional factorial design (e.g., 2³ plan) screens excipients (binders, disintegrants) at binary levels, reducing experimental runs. For example, 8 mixtures exposed to 50°C/50% RH for 3 months identified binders as primary degradation drivers (p<0.05) via ANOVA. Pareto charts visualize factor significance, enabling rational excipient selection without exhaustive testing . Randomization minimizes systematic errors, and STATISTICA software aids data interpretation .
Q. What statistical approaches resolve contradictions in excipient-induced degradation data during formulation studies?
Methodological Answer: ANOVA partitions variance sources, while residual analysis detects outliers. For conflicting degradation rates, Pareto charts prioritize factors (e.g., binders > fillers). In one study, binders contributed 67% to hydrocortisone degradation variance, overriding filler-related discrepancies. Model refinement (e.g., adding interaction terms) addresses non-linear effects .
Q. How should accelerated stability studies predict this compound degradation pathways in multi-excipient formulations?
Methodological Answer: Expose formulations to 50°C/50% RH for 3 months, with timepoints analyzed via stability-indicating HPLC. Forced degradation (acid/alkaline hydrolysis, thermal stress) identifies major products. Comparative kinetics between deuterated and native compounds reveal isotope effects (e.g., slower C-D bond cleavage), requiring separate Arrhenius models for shelf-life extrapolation .
Q. What validation parameters are critical when employing this compound as an internal standard in regulated bioanalytical assays?
Methodological Answer: Validate deuterated standard stability under sample preparation conditions (e.g., freeze-thaw cycles, solvent compatibility). Ensure isotopic purity via high-resolution MS and absence of cross-talk with analyte transitions. Cross-validate against non-deuterated analogs to confirm matrix effect correction. Documentation must meet ICH M10 guidelines for precision (CV <15%) and accuracy .
Data Analysis and Reporting
Q. How to present degradation kinetics data for this compound in peer-reviewed journals?
Methodological Answer: Use tables with timepoints, degradation percentages, and statistical metrics (mean ± SD). Figures should include Pareto charts for factor effects and chromatograms highlighting peak resolution. Follow journal guidelines (e.g., SI units, table numbering) and avoid redundant data . Supplementary materials may house raw datasets .
Q. What ethical considerations apply when publishing stability data involving deuterated compounds?
Methodological Answer: Disclose source and purity of this compound (e.g., CRM batch number). Acknowledge funding for reference materials. Adhere to FAIR data principles: ensure datasets are Findable, Accessible, Interoperable, and Reusable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
